

# Colistin Resistance in Kleblsiella pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Colistin**, a last-resort antibiotic, is increasingly compromised by the emergence of resistance in Klebsiella pneumoniae, a critical pathogen. This guide provides an in-depth technical overview of the core mechanisms driving this resistance. It details the genetic determinants, biochemical alterations, and regulatory pathways involved, presenting quantitative data, experimental methodologies, and visual representations of key processes to aid researchers and drug developers in understanding and combating this significant public health threat.

#### **Core Mechanisms of Colistin Resistance**

**Colistin** resistance in K. pneumoniae is primarily mediated by modifications of the outer membrane lipopolysaccharide (LPS), the antibiotic's target. These modifications reduce the net negative charge of the lipid A moiety of LPS, thereby decreasing its affinity for the positively charged **colistin** molecule. This is achieved through two principal mechanisms: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

#### **Chromosomal Mutations**

Mutations in chromosomal genes encoding two-component regulatory systems (TCS) and their regulators are the most common cause of **colistin** resistance. These systems, primarily



PhoP/PhoQ and PmrA/PmrB, control the expression of genes responsible for lipid A modification.

- Inactivation of the mgrB Gene: The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ TCS.[1][2][3] Inactivation of mgrB through point mutations, insertions, or deletions leads to constitutive activation of the PhoP/PhoQ system.[4][5][6] This, in turn, upregulates the pmrHFIJKLM operon, which is responsible for the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[7] Insertional inactivation of mgrB is a common mechanism of **colistin** resistance.[1][4]
- Mutations in phoP and phoQ: The phoP and phoQ genes encode the response regulator and sensor kinase of the PhoP/PhoQ TCS, respectively. Activating mutations in these genes can also lead to the upregulation of the pmrHFIJKLM operon and subsequent lipid A modification, resulting in colistin resistance.[8][9]
- Mutations in pmrA and pmrB: The pmrA and pmrB genes encode the response regulator and sensor kinase of the PmrA/PmrB TCS. This system directly activates the pmrHFIJKLM operon and the pmrC gene, which is responsible for adding phosphoethanolamine (pEtN) to lipid A.[9][10] Mutations in pmrA or pmrB can lead to constitutive activation of this pathway and high-level colistin resistance.[10][11][12]

## Plasmid-Mediated Resistance (mcr Genes)

The emergence of mobile **colistin** resistance (mcr) genes, located on plasmids, represents a significant threat due to their potential for horizontal gene transfer.[13] These genes encode phosphoethanolamine transferases that add pEtN to lipid A, similar to the modification mediated by the pmrC gene.[14] To date, several variants of mcr have been identified, with mcr-1 and mcr-8 being reported in K. pneumoniae.[14][15][16]

## Quantitative Data on Colistin Resistance

The following tables summarize key quantitative data related to **colistin** resistance in K. pneumoniae.

Table 1: **Colistin** Minimum Inhibitory Concentrations (MICs) Associated with Different Resistance Mechanisms



| Resistance<br>Mechanism             | Specific Alteration            | Colistin MIC Range<br>(μg/mL) | Reference(s) |
|-------------------------------------|--------------------------------|-------------------------------|--------------|
| mgrB Inactivation                   | Premature termination (Gln30*) | 32                            | [1]          |
| Frameshift or point mutations       | 32                             | [11]                          |              |
| Insertion of ISKpn26                | >8                             | [4]                           |              |
| Complementation with wild-type mgrB | 1                              | [1]                           |              |
| pmrA/pmrB Mutations                 | PmrB (T157P)                   | 64 - 256                      | [3]          |
| PmrB (T245G)                        | 64                             | [11]                          |              |
| PmrA (G157A)                        | 32 - >64                       | [11]                          |              |
| Complementation with wild-type pmrB | 0.125                          | [3]                           |              |
| mcr Genes                           | mcr-1                          | 4 - >8                        | [15]         |
| mcr-7                               | 1 - 2                          | [16]                          | _            |
| mcr-8                               | 4 - 8                          | [16]                          | _            |
| No mcr gene<br>(susceptible)        | ≤2                             | [17]                          | _            |

Table 2: Prevalence of mcr Genes in Colistin-Resistant K. pneumoniae



| mcr Gene        | Country/Region                  | Prevalence in<br>Colistin-Resistant<br>Isolates | Reference(s) |
|-----------------|---------------------------------|-------------------------------------------------|--------------|
| mcr-1           | Egypt                           | 84%                                             | [13]         |
| mcr-1           | Thailand                        | Not specified, but present                      | [16][18]     |
| mcr-1           | India                           | 86.4% (19/22)                                   | [6]          |
| mcr-1           | Global (SENTRY<br>program 2016) | 2 K. pneumoniae isolates                        | [15]         |
| mcr-8           | Global                          | Reported in K.<br>pneumoniae                    | [14][19]     |
| mcr-1 and mcr-8 | Global (Systematic<br>Review)   | mcr-1: 14%, mcr-8:<br>6% of studies included    | [14]         |

## **Signaling Pathways and Regulatory Networks**

The following diagrams illustrate the key signaling pathways involved in chromosomally-mediated **colistin** resistance in K. pneumoniae.





Click to download full resolution via product page

Caption: Chromosomal colistin resistance signaling pathways in K. pneumoniae.





Click to download full resolution via product page

Caption: Mechanism of plasmid-mediated colistin resistance via MCR enzymes.

## **Experimental Protocols**

This section provides an overview of key experimental methodologies for the characterization of **colistin** resistance in K. pneumoniae.

# **Determination of Minimum Inhibitory Concentration** (MIC)

The reference method for determining **colistin** MIC is broth microdilution (BMD) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22]

Protocol: Broth Microdilution (BMD)

- Prepare Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile deionized water.
- Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Use commercially available CA-MHB or prepare in-house according to CLSI guidelines.



- Prepare Serial Dilutions: Perform two-fold serial dilutions of the colistin stock solution in CA-MHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 128 μg/mL).
- Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Inoculate Microtiter Plate: Within 15 minutes of preparation, dilute the standardized inoculum in CA-MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.
- Quality Control: Include a quality control strain with a known colistin MIC in each run (e.g., Escherichia coli ATCC 25922).

#### **Molecular Detection of Resistance Genes**

Protocol: PCR and Sequencing of mgrB

- DNA Extraction: Extract genomic DNA from a pure culture of K. pneumoniae.
- PCR Amplification:
  - Design or use previously validated primers that flank the entire mgrB coding sequence and promoter region.
  - Perform PCR using a standard Taq polymerase or a high-fidelity polymerase for sequencing applications.
  - Typical PCR cycling conditions:
    - Initial denaturation: 95°C for 5 minutes.
    - 30-35 cycles of:



- Denaturation: 95°C for 30 seconds.
- Annealing: 50-60°C for 30 seconds (optimize for specific primers).
- Extension: 72°C for 1 minute.
- Final extension: 72°C for 7 minutes.
- Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel to confirm the expected amplicon size.
- Sequencing: Purify the PCR product and send for Sanger sequencing.
- Sequence Analysis: Align the obtained sequence with a wild-type mgrB sequence from a
  colistin-susceptible K. pneumoniae strain to identify mutations, insertions, or deletions.

### **Analysis of Lipid A Modification**

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid method to analyze lipid A modifications.[23][24]

Protocol: MALDI-TOF Mass Spectrometry for Lipid A Analysis

- Lipid A Extraction (Mild Acid Hydrolysis):
  - Harvest bacteria from an overnight culture.
  - Resuspend the bacterial pellet in a mild acid solution (e.g., 1% acetic acid).
  - Incubate at 98-100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.
  - Centrifuge to pellet the insoluble lipid A.
  - Wash the pellet with sterile water.
- Sample Preparation for MALDI-TOF:
  - Resuspend the lipid A pellet in a suitable solvent.



- Spot a small volume of the lipid A suspension onto a MALDI target plate.
- Overlay the spot with a suitable matrix solution (e.g., MBT lipid Xtract matrix).
- Allow the spot to air dry.
- MALDI-TOF MS Analysis:
  - Acquire mass spectra in the negative-ion mode.
  - Analyze the spectra for peaks corresponding to unmodified and modified lipid A species.
     The addition of L-Ara4N results in a mass shift of +131 Da, and the addition of pEtN results in a mass shift of +123 Da.

### **Gene Expression Analysis**

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in **colistin** resistance, such as pmrC and pmrK.[10][25]

Protocol: qRT-PCR for pmrC and pmrK Expression

- RNA Extraction: Extract total RNA from K. pneumoniae cultures grown to mid-logarithmic phase. Treat with DNase to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
- Real-Time PCR:
  - Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
  - Use validated primers for the target genes (pmrC, pmrK) and a reference (housekeeping)
     gene (e.g., rpoB).
  - Run the PCR in a real-time thermal cycler.
- Data Analysis:



- Determine the cycle threshold (Ct) values for the target and reference genes.
- Calculate the relative gene expression using the ΔΔCt method, comparing the expression in the test isolate to a colistin-susceptible control strain.

#### Conclusion

**Colistin** resistance in Klebsiella pneumoniae is a complex and evolving challenge. A thorough understanding of the underlying molecular mechanisms, including the roles of the PhoP/PhoQ and PmrA/PmrB signaling pathways, mgrB inactivation, and the spread of mcr genes, is crucial for the development of effective surveillance strategies, diagnostic tools, and novel therapeutic interventions. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to address this urgent public health threat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | In vivo Emergence of Colistin Resistance in Carbapenem-Resistant Klebsiella pneumoniae Mediated by Premature Termination of the mgrB Gene Regulator [frontiersin.org]
- 2. Frontiers | MgrB Alterations Mediate Colistin Resistance in Klebsiella pneumoniae Isolates from Iran [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. First report of ISKpn26 element mediating mgrB gene disruption in the ST1 colistin- and carbapenem-resistant Klebsiella pneumoniae cluster isolated from a patient with chest infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation in mgrB is the major colistin resistance mechanism in Klebsiella pneumoniae clinical isolates in Tehran, Iran PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Characterisation of Colistin Resistant Klebsiella pneumoniae Clinical Isolates From North India [frontiersin.org]

#### Foundational & Exploratory





- 7. In Vivo Emergence of Colistin Resistance in Klebsiella pneumoniae Producing KPC-Type Carbapenemases Mediated by Insertional Inactivation of the PhoQ/PhoP mgrB Regulator PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroresistance to colistin in wild-type Klebsiella pneumoniae isolates from clinical origin
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of pmrA, pmrB, pmrC, phoQ, phoP, and arnT genes contributing to resistance to colistin in superbug Klebsiella pneumoniae isolates from human clinical samples in Tehran, Iran PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Colistin Associated with a Single Amino Acid Change in Protein PmrB among Klebsiella pneumoniae Isolates of Worldwide Origin PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct evolution of colistin resistance associated with experimental resistance evolution models in Klebsiella pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Prevalence of the colistin resistance gene MCR-1 in colistin-resistant Klebsiella pneumoniae in Egypt PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence of Mutated Colistin-Resistant Klebsiella pneumoniae: A Systematic Review and Meta-Analysis [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Klebsiella pneumoniae Complex Harboring mcr-1, mcr-7, and mcr-8 Isolates from Slaughtered Pigs in Thailand PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of Plasmid-Mediated Colistin Resistance Genes (mcr-1–8) in Enterobacterales Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 21. Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]
- 22. Antimicrobial susceptibility testing of colistin evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing -PMC [pmc.ncbi.nlm.nih.gov]



- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Colistin Resistance in Kleblsiella pneumoniae: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093849#colistin-resistance-mechanisms-in-klebsiella-pneumoniae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com